![molecular formula C24H23F3N2O2 B2966939 4-(4-tert-butylbenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide CAS No. 439111-61-2](/img/structure/B2966939.png)
4-(4-tert-butylbenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-tert-butylbenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide” is a complex organic molecule. It contains several functional groups including a tert-butyl group, a benzoyl group, a trifluoromethyl group, and a carboxamide group attached to a pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic structure of the molecule . The benzoyl and carboxamide groups are also polar, which would influence the molecule’s overall polarity .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the trifluoromethyl group might undergo reactions with nucleophiles, while the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its polarity and solubility would be affected by the polar carboxamide and benzoyl groups . Its density and melting/boiling points would depend on the overall size and shape of the molecule .Applications De Recherche Scientifique
Synthesis and Polymer Applications
Research has delved into the synthesis of complex polyamides and related compounds, demonstrating the utility of tert-butyl and trifluoromethyl groups in creating materials with desirable thermal and physical properties. For example, studies on polyamides with ether linkages and ortho-phenylene units derived from tert-butyl-substituted catechol and aromatic diamines or dicarboxylic acids have shown that these polymers possess high glass transition temperatures and excellent thermal stability, along with solubility in various solvents, making them suitable for creating flexible, tough films with potential applications in high-performance materials (Hsiao et al., 2000).
Catalysis and Organic Synthesis
In the realm of organic synthesis, compounds containing tert-butyl and trifluoromethyl groups, similar to the query compound, serve as versatile intermediates. They have been utilized in nucleophilic substitutions and radical reactions, highlighting their role in synthesizing novel organic molecules. Such reactions are crucial for creating compounds with potential applications in pharmaceuticals, agrochemicals, and materials science (Jasch et al., 2012).
Material Science and High-Performance Polymers
The development of high-performance polymers for use in advanced technologies is a significant area of research. Compounds with fluorinated groups, similar to the query compound, have been synthesized and incorporated into polyamides and polybenzimidazoles. These materials exhibit remarkable properties such as low dielectric constants, high thermal stability, and excellent mechanical strength, making them candidates for applications in electronics, aerospace, and as components in fuel cells (Li et al., 2012).
Mécanisme D'action
Propriétés
IUPAC Name |
4-(4-tert-butylbenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N2O2/c1-23(2,3)18-9-7-16(8-10-18)21(30)17-12-20(28-14-17)22(31)29-13-15-5-4-6-19(11-15)24(25,26)27/h4-12,14,28H,13H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGYXGKEUOWRRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-tert-butylbenzoyl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2966856.png)
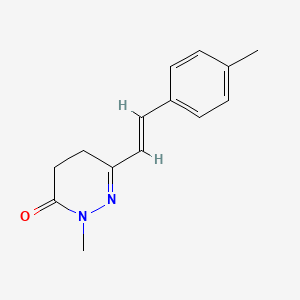

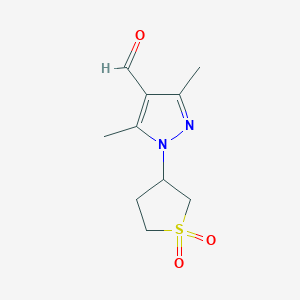
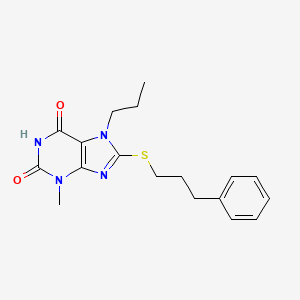
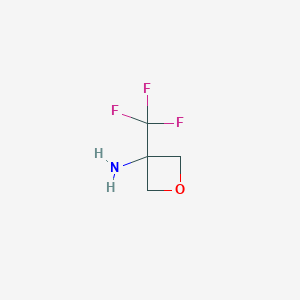
![6-[(2-Chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2966864.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B2966872.png)

![1-(2-Methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]pyrrole](/img/structure/B2966874.png)
![3-[4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2966875.png)

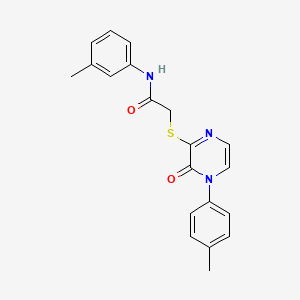
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-7-isopropoxy-4H-chromen-4-one](/img/structure/B2966879.png)